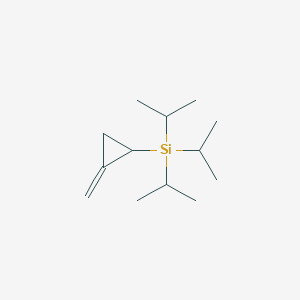
Silane, (methylenecyclopropyl)tris(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (methylenecyclopropyl)tris(1-methylethyl)- is an organosilicon compound known for its unique structure and reactivity. This compound is characterized by the presence of a methylenecyclopropyl group attached to a silicon atom, which is further bonded to three isopropyl groups. The compound’s distinct structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (methylenecyclopropyl)tris(1-methylethyl)- typically involves a two-step process. Initially, isopropyl magnesium chloride is synthesized by reacting magnesium with 2-chloropropane. This intermediate is then reacted with trichlorosilane in the presence of a weak polar solvent at low temperatures to yield the desired silane compound . The use of a weak polar solvent helps in preventing side reactions and ensures high purity of the final product.
Industrial Production Methods
In industrial settings, the production of Silane, (methylenecyclopropyl)tris(1-methylethyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through distillation to achieve a purity level of 99% .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (methylenecyclopropyl)tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylenecyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Substituted silanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Silane, (methylenecyclopropyl)tris(1-methylethyl)- finds applications in several scientific fields:
Chemistry: Used as a radical reducing agent and in hydrosilylation reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in drug development and as a precursor for pharmaceuticals.
Industry: Applied in the production of silicone-based materials and coatings.
Wirkmechanismus
The compound exerts its effects primarily through radical mechanisms. In radical reactions, the silicon-hydrogen bond can be homolytically cleaved to generate a silicon-centered radical. This radical can then participate in various chemical transformations, including reduction and hydrosilylation . The methylenecyclopropyl group can also undergo ring-opening reactions, contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound used as a radical reducing agent.
Triisopropylsilane: Similar in structure but lacks the methylenecyclopropyl group.
Uniqueness
Silane, (methylenecyclopropyl)tris(1-methylethyl)- is unique due to the presence of the methylenecyclopropyl group, which imparts additional reactivity and versatility compared to other silanes. This makes it particularly valuable in specialized chemical reactions and applications.
Eigenschaften
CAS-Nummer |
405111-96-8 |
|---|---|
Molekularformel |
C13H26Si |
Molekulargewicht |
210.43 g/mol |
IUPAC-Name |
(2-methylidenecyclopropyl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H26Si/c1-9(2)14(10(3)4,11(5)6)13-8-12(13)7/h9-11,13H,7-8H2,1-6H3 |
InChI-Schlüssel |
UCFRTHIRUFYSMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C1CC1=C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


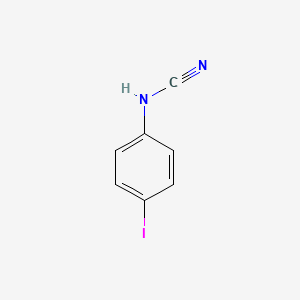
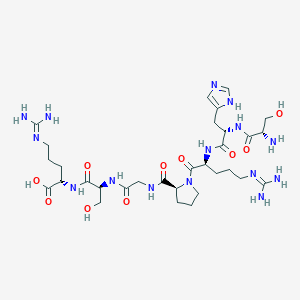
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
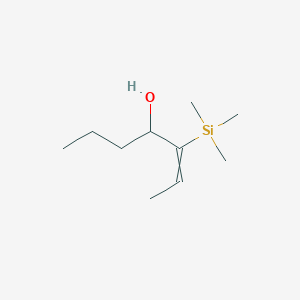
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
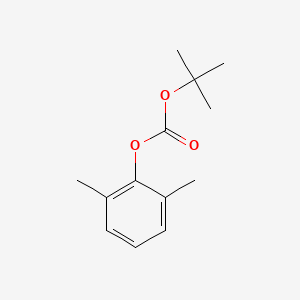
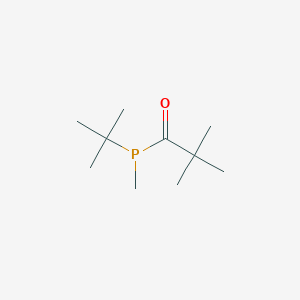
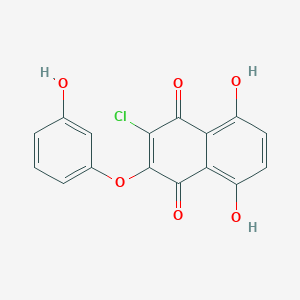
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
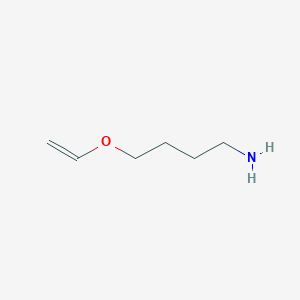
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
